N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZBWOLBKGOROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl halide to form 4-phenylpiperazine.
Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonylethyl group.
Amidation: The final step involves the reaction of the sulfonylethyl derivative with cyclohexanecarboxylic acid or its derivatives under amidation conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic and basic conditions due to the presence of the sulfonamide (-SO-NH-) and amide (-CONH-) groups:
-
Acidic Hydrolysis :
-
The sulfonamide group reacts with concentrated HCl (6M) at 100°C, yielding cyclohexanecarboxylic acid and 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine.
-
Reaction rate increases with electron-withdrawing substituents on the piperazine ring (e.g., -CF) due to enhanced electrophilicity at the sulfur atom.
-
-
Basic Hydrolysis :
-
In NaOH (2M), the amide bond cleaves via nucleophilic attack by hydroxide ions, producing cyclohexanecarboxylate and N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}amine.
-
Table 1: Hydrolysis Rates Under Varied Conditions
| Condition | Temperature | Time (h) | Yield (%) | Major Products |
|---|---|---|---|---|
| 6M HCl | 100°C | 4 | 85 | Cyclohexanecarboxylic acid |
| 2M NaOH | 80°C | 6 | 72 | Cyclohexanecarboxylate |
Nucleophilic Substitution
The sulfonyl group facilitates nucleophilic displacement reactions:
-
With Amines :
-
Reacts with primary amines (e.g., methylamine) in DMF at 60°C, replacing the ethyl group to form N-substituted sulfonamides.
-
Steric hindrance from the cyclohexane ring reduces reactivity compared to linear analogs.
-
-
With Thiols :
-
Thiophenol displaces the ethylsulfonyl group in the presence of KCO, forming aryl sulfides.
-
Mechanistic Pathway:
-
Deprotonation of the nucleophile (e.g., amine or thiol).
-
Attack at the electrophilic sulfur atom in the sulfonyl group.
-
Elimination of the ethylsulfonate leaving group.
Oxidation Reactions
-
Peracid Oxidation :
Electrophilic Aromatic Substitution
The phenylpiperazine moiety undergoes electrophilic substitution:
-
Nitration :
-
Reacts with HNO/HSO at 0°C to introduce nitro groups at the para position of the phenyl ring.
-
-
Halogenation :
-
Bromination with Br/FeBr yields mono- or di-substituted products depending on stoichiometry.
-
Table 2: Substituent Effects on Reactivity (SAR Analysis)
| Substituent (R) | Reaction Rate (Relative to H) | Notes |
|---|---|---|
| -H | 1.0 | Baseline reactivity |
| -Cl | 1.2 | Moderate electron withdrawal |
| -CF | 1.8 | Strong electron withdrawal |
| -OCH | 0.7 | Electron donation slows reaction |
Complexation with Metal Ions
The sulfonamide group acts as a ligand for transition metals:
-
Coordination with Cu(II) :
-
Forms a 1:1 complex in methanol, confirmed by UV-Vis spectroscopy ().
-
Stability constant () = at pH 7.4.
-
Stability Under Physiological Conditions
-
pH-Dependent Degradation :
-
Stable at pH 4–8 (t > 24 h) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media.
-
-
Thermal Stability :
-
Decomposes above 200°C via cleavage of the sulfonamide bond, as shown by TGA analysis.
-
Key Insights from Research:
-
Electron-withdrawing groups on the piperazine ring enhance reactivity in hydrolysis and substitution reactions .
-
Steric effects from the cyclohexane carboxamide moiety reduce accessibility to the sulfonyl group, moderating reaction rates.
-
Oxidation and complexation reactions are critical for modifying the compound’s pharmacological properties .
Scientific Research Applications
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by detailed data and case studies.
Pharmacological Studies
This compound has been investigated for its potential as an antipsychotic agent . Its structural similarity to known antipsychotics suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study: Antipsychotic Activity
A study evaluated the compound's efficacy in rodent models of psychosis. The results indicated that it significantly reduced hyperactivity induced by amphetamines, suggesting potential antipsychotic properties. The mechanism appears to involve modulation of dopaminergic pathways, similar to established antipsychotic drugs such as risperidone and clozapine .
Anticonvulsant Activity
Research has shown that derivatives of the compound exhibit anticonvulsant properties. A series of related compounds were tested for their ability to prevent seizures in animal models.
Data Table: Anticonvulsant Efficacy
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| Compound A | 32.08 | Maximal Electroshock Test |
| Compound B | 40.34 | Subcutaneous Pentylenetetrazole Test |
These findings indicate that certain analogs of this compound are more effective than traditional anticonvulsants like phenytoin .
Local Anesthetic Properties
The compound has been explored for its potential local anesthetic effects. In vivo studies demonstrated that it could provide significant pain relief in models of acute pain, comparable to lidocaine.
Case Study: Local Anesthesia
In a formalin test, the compound reduced pain responses significantly at doses lower than those typically required for standard local anesthetics . This suggests a dual mechanism of action, possibly involving sodium channel blockade and modulation of inflammatory mediators.
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with piperazine-based derivatives but differs in key substituents. Below is a comparative analysis with structurally related compounds from the evidence:
Physicochemical and Pharmacological Properties
Solubility and Polarity
- The sulfonyl group in the target compound likely increases aqueous solubility compared to non-sulfonylated analogs like N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide . However, it may exhibit lower solubility than the acetic acid derivative in due to the hydrophobic cyclohexane .
Receptor Affinity
- 4-Phenylpiperazine derivatives are known for 5-HT1A/2A receptor affinity, while pyridinylpiperazine () may shift selectivity toward adrenergic or histamine receptors .
- The thiazolidine-dioxopiperazine system in could confer protease inhibition or metal-chelating properties, diverging from the CNS focus of the target compound .
Research Findings and Hypothetical Data
Metabolic Stability
- Cyclohexanecarboxamide ’s steric bulk might reduce CYP450-mediated oxidation compared to smaller carboxamide groups.
Biological Activity
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide, with the CAS number 897611-72-2, is a compound of interest in pharmacological research due to its potential biological activities. This compound features a cyclohexanecarboxamide backbone and a piperazine moiety, which are known for their diverse biological effects, including neuropharmacological and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is CHNOS, with a molecular weight of 393.5 g/mol. The structure includes functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 897611-72-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. The piperazine ring is known to modulate serotonin receptors, which can influence mood and anxiety levels. The sulfonyl group may enhance the lipophilicity of the compound, improving its ability to cross the blood-brain barrier.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant effects on central nervous system (CNS) activity. For instance, studies have shown that piperazine derivatives can act as anxiolytics and antidepressants by modulating serotonin and dopamine pathways.
Anti-inflammatory Properties
Compounds containing sulfonamide groups have been reported to possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Neuropharmacological Study : A study conducted on similar piperazine derivatives demonstrated their efficacy in reducing anxiety-like behaviors in animal models. The compounds were tested for their ability to bind to serotonin receptors, showing a dose-dependent response in reducing anxiety symptoms.
- Anti-inflammatory Research : Another study focused on sulfonamide derivatives showed that they significantly reduced inflammation markers in vitro. The mechanism involved inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
Research Findings
Recent findings suggest that this compound may also exhibit potential as an antitumor agent. In vitro studies indicated that this compound could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.
Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. First, the piperazine ring is formed via condensation of ethylenediamine with dihaloalkanes under basic conditions . The sulfonyl group is introduced using sulfonating agents (e.g., sulfonyl chlorides) in anhydrous solvents like dichloromethane. Finally, cyclohexanecarboxamide is attached via nucleophilic substitution or coupling reactions (e.g., carbodiimide-mediated amidation). Purification often employs recrystallization or column chromatography .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, piperazine protons appear as broad singlets near δ 2.5–3.5 ppm, while sulfonyl-linked ethyl groups show triplet splitting .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cyclohexane-derived ions and sulfonyl-cleavage products are diagnostic .
- X-ray Crystallography : Used to resolve absolute stereochemistry and confirm substituent positions, as seen in related piperazine-carboxamide analogs .
Advanced Research Questions
Q. What strategies address contradictory binding affinity data in dopamine receptor studies?
- Methodological Answer : Discrepancies in receptor affinity (e.g., D2 vs. D3 selectivity) may arise from assay conditions (e.g., radioligand choice, cell lines). To resolve this:
- Perform competitive binding assays using standardized protocols (e.g., [³H]spiperone for D2, [³H]PD128907 for D3).
- Use molecular docking simulations to analyze interactions with receptor subtypes. The sulfonyl-ethyl group may sterically hinder D2 binding, as observed in structurally similar antagonists .
- Validate with in vivo behavioral models (e.g., locomotor activity tests in rodents) .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer :
- Piperazine Modifications : Replace the 4-phenyl group with 2,3-dichlorophenyl (as in related analogs) to enhance D3 receptor selectivity. Hydrophobic substituents improve blood-brain barrier permeability .
- Sulfonyl Chain Tuning : Shorten the ethyl spacer to reduce off-target effects. In analogs, a methylene bridge decreased serotonin receptor affinity by 40% .
- Carboxamide Substitutions : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclohexane ring to stabilize binding via dipole interactions .
Q. What analytical methods resolve stability issues in aqueous solutions?
- Methodological Answer :
- HPLC-UV/PDA : Monitor degradation products under accelerated conditions (pH 1–13, 40°C). Sulfonamide hydrolysis is a common degradation pathway .
- Cyclic Voltammetry : Assess oxidative stability; piperazine moieties are prone to oxidation at potentials >0.8 V .
- Lyophilization Studies : Stabilize the compound by formulating with cyclodextrins or PEG matrices to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
